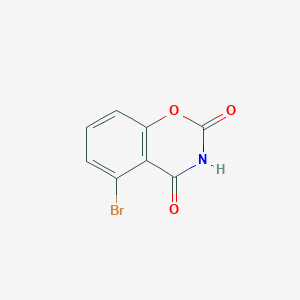

5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrNO3 |

|---|---|

Molecular Weight |

242.03 g/mol |

IUPAC Name |

5-bromo-1,3-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(11)10-8(12)13-5/h1-3H,(H,10,11,12) |

InChI Key |

CNNZSIKKUZNMHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2h 1,3 Benzoxazine 2,4 1h Dione

Conventional Synthetic Routes

Traditional methods for the synthesis of the 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione scaffold primarily rely on the cyclization of readily available precursors, such as halogenated anthranilic acids and transformations of the parent isatoic anhydride (B1165640) structure.

Synthesis from Halogenated Anthranilic Acid Derivatives

A fundamental and widely used approach to constructing the 1,3-benzoxazine-2,4(1H)-dione ring system begins with anthranilic acid (2-aminobenzoic acid) and its derivatives. nih.gov For the synthesis of the target compound, the key starting material is 5-bromoanthranilic acid. This precursor is typically prepared by the direct bromination of anthranilic acid. rjpbcs.com

Once the halogenated anthranilic acid is obtained, cyclization is performed to form the dione (B5365651) ring. This is commonly achieved by reacting the anthranilic acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene. An alternative two-step approach involves the initial formation of a carbamate (B1207046) by reacting the amino group with a chloroformate, followed by cyclization promoted by an activating agent like thionyl chloride (SOCl₂). nih.gov

A related synthesis that demonstrates the reactivity of 5-bromoanthranilic acid involves its reaction with benzoyl chloride under reflux conditions. rjpbcs.com While this specific reaction yields 6-bromo-2-phenyl-1,3-benzoxazin-4-one, it exemplifies the cyclization of the brominated precursor to form a benzoxazine (B1645224) ring. rjpbcs.com To obtain the target dione, a carbonyl source that can form the anhydride, such as a chloroformate followed by cyclization, would be employed instead of an aroyl chloride. mdpi.com

Table 1: Conventional Synthesis via Halogenated Anthranilic Acid

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Anthranilic Acid | Bromine, Acetic Acid | 5-Bromoanthranilic Acid | Introduction of the bromine substituent. |

Approaches Utilizing Isatoic Anhydride and its Derivatives

Since this compound is itself a derivative of isatoic anhydride (1H-benzo[d] nih.govnih.govoxazine-2,4-dione), another synthetic strategy involves the direct halogenation of the parent ring system. osi.lv This approach is advantageous if the parent isatoic anhydride is more readily available or cost-effective than the corresponding substituted anthranilic acid.

Research has shown that direct bromination of isatoic anhydride derivatives can be achieved. For instance, an N-substituted isatoic anhydride-8-carboxamide was successfully brominated at the 5-position using liquid bromine in concentrated sulfuric acid at elevated temperatures. nih.gov This demonstrates the feasibility of electrophilic aromatic substitution on the pre-formed benzoxazine-dione ring, presenting a direct route to the 5-bromo derivative from isatoic anhydride.

Cyclization Reactions of Precursor Molecules

Beyond anthranilic acids, other precursors can be cyclized to form the benzoxazine-dione ring. One such method involves the oxidation of isatin (B1672199) (indoline-2,3-dione) derivatives. osi.lv The corresponding precursor for the target compound would be 5-bromoisatin, a well-documented chemical intermediate. researchgate.netimist.ma The oxidation of 5-bromoisatin, for example with an oxidizing agent like Oxone, could provide a pathway to this compound. osi.lv

The cyclization of 2-aminobenzoic acids, as mentioned previously, remains the most common cyclization reaction. nih.gov This general method underpins many of the conventional syntheses of isatoic anhydride and its derivatives. osi.lv

Advanced Synthetic Strategies

Modern synthetic chemistry offers more advanced strategies that can improve reaction efficiency, yield, and conditions. These include microwave-assisted protocols and various transition metal-catalyzed methodologies.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical reactions. beilstein-journals.org For the synthesis of heterocyclic compounds like benzoxazines, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purity. beilstein-journals.orgarkat-usa.org

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the principles have been successfully applied to the synthesis of related bis-1,3-benzoxazines and other heterocyclic systems. researchgate.netacgpubs.org Conventional heating methods for the cyclization of anthranilic acids or other precursors can be adapted to microwave conditions, offering a more efficient and sustainable route to the target molecule. mdpi.combeilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (General)

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Typically hours rjpbcs.com | Typically minutes beilstein-journals.orgarkat-usa.org |

| Energy Efficiency | Lower | Higher |

| Yield | Often moderate to good nih.gov | Often good to excellent arkat-usa.org |

| Side Reactions | More prevalent due to prolonged heating | Often reduced |

Catalytic Methodologies (e.g., Palladium-Catalyzed, Copper-Catalyzed, Rhodium-Catalyzed)

Transition metal catalysis provides elegant and efficient pathways for the construction of complex heterocyclic frameworks.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for carbonylation reactions. A notable approach involves the palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as an inexpensive and stable source of carbon monoxide. organic-chemistry.org This method could be conceptually applied by starting with a suitably protected 2,5-dibromoaniline, which after amidation and subsequent palladium-catalyzed carbonylation, could yield the desired benzoxazinone (B8607429) ring. Another powerful palladium-catalyzed method is the carbonylative coupling of 2-iodoanilines with aryl iodides, demonstrating the utility of palladium in constructing benzoxazinone cores. organic-chemistry.org

Copper-Catalyzed Synthesis: Copper-catalyzed reactions have also been developed for the synthesis of benzoxazine derivatives. These methods include a tandem intramolecular C-N coupling followed by a rearrangement process. organic-chemistry.org Additionally, one-pot syntheses of 2H-1,3-benzoxazines have been reported using copper salts, an oxidant such as hydrogen peroxide, and a base. nih.govnih.gov These strategies offer practical and inexpensive routes that could be adapted for the synthesis of the target dione from appropriate precursors.

Rhodium-Catalyzed Synthesis: Rhodium catalysts are known for mediating sophisticated cycloaddition and C-H activation/annulation reactions. nih.gov These powerful techniques allow for the rapid assembly of complex carbo- and heterocyclic structures. rsc.org While direct application to the synthesis of this compound has not been extensively reported, rhodium-catalyzed cascade reactions represent a frontier in synthetic methodology that could potentially be harnessed for its novel and efficient construction in the future. nih.govrsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy in organic synthesis. While specific MCRs exclusively designed for this compound are not extensively detailed in the literature, the synthesis of the core benzoxazinedione structure can be achieved using precursors like substituted aminobenzoic acids in such reaction cascades.

A plausible MCR approach for the target compound would involve the use of 5-bromoanthranilic acid as the key starting material. For instance, an Ugi-type multi-component reaction, which typically involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide, could be adapted. In this scenario, 5-bromoanthranilic acid would serve as both the amine and carboxylic acid component, reacting with a suitable carbonyl source and an isocyanide to construct the heterocyclic ring system in a one-pot process. The inherent efficiency of MCRs, minimizing purification steps and solvent usage, makes this a theoretically attractive route for the synthesis of this and other substituted benzoxazinediones.

Synthesis via Schiff Bases and Triphosgene

A well-established and effective method for the synthesis of 1,3-benzoxazine-2,4-diones involves the cyclization of Schiff bases using triphosgene. Triphosgene, a stable crystalline solid, serves as a safer and more convenient substitute for the highly toxic phosgene gas. This reaction provides a direct route to the benzoxazinedione core with high yields.

The general procedure involves reacting a suitable Schiff base (imine) with triphosgene in the presence of a base, such as pyridine, in an inert solvent like methylene (B1212753) chloride. The base neutralizes the hydrogen chloride that is generated during the reaction, driving the cyclization forward. For the synthesis of this compound, the strategy would necessitate a Schiff base precursor that already contains the bromine atom at the correct position on the aromatic ring. This could be achieved, for example, by condensing 5-bromo-2-hydroxybenzaldehyde with an appropriate amine. The subsequent cyclization with triphosgene would then yield the desired product.

The versatility of this method has been demonstrated through the synthesis of various substituted 1,3-benzoxazine-2,4-diones, with reported yields often being very high, as illustrated in the following table.

Table 1: Examples of Yields for 1,3-Benzoxazine-2,4-dione Synthesis via Schiff Base and Triphosgene Method

| Substituent (X) | Substituent (Y) | Substituent (Z) | Product | Yield (%) |

|---|---|---|---|---|

| H | H | n-propyl | 2a | 99 |

| H | H | n-butyl | 2b | 96 |

| OMe | H | n-propyl | 2e | 99 |

| Cl | Cl | n-propyl | 2i | 98 |

| Cl | Cl | n-hexyl | 2l | 92 |

| H | H | Phenyl | 2m | 62 |

Data is illustrative of the general methodology's effectiveness.

Investigation of Reaction Conditions and Optimization

The optimization of reaction conditions is a critical step in developing a synthetic protocol that is efficient, cost-effective, and high-yielding. For the synthesis of this compound, several parameters can be systematically varied to achieve the best possible outcome. This is particularly relevant for methods such as the triphosgene-mediated cyclization of Schiff bases or syntheses starting from substituted anthranilic acids.

A systematic investigation of these variables allows for the development of a robust and optimized synthetic route.

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Variables to Test | Potential Impact |

|---|---|---|

| Solvent | Dichloromethane, Toluene, Acetonitrile, Tetrahydrofuran | Affects solubility of reactants, reaction rate, and can influence reaction pathway. |

| Base | Pyridine, Triethylamine, Diisopropylethylamine (DIPEA) | Neutralizes acidic byproducts; basicity and steric hindrance can affect reaction efficiency. |

| Molar Ratio | 1.1 to 2.0 equivalents of cyclizing agent (e.g., triphosgene) | Ensures complete conversion of the starting material without excessive use of reagents. |

| Temperature | 0 °C, Room Temperature (20-25 °C), Reflux | Influences the rate of reaction versus the rate of side product formation. |

| Time | 2 to 24 hours | Determines the point of maximum product yield before potential degradation occurs. |

Regioselective Synthesis of Brominated Benzoxazine Diones

Regioselectivity refers to the control of the position at which a chemical bond is made or broken, which is of paramount importance in the synthesis of specifically substituted aromatic compounds. The most direct and unambiguous strategy for the regioselective synthesis of this compound is to utilize a starting material that already possesses the bromine atom at the desired position.

This "pre-functionalization" approach circumvents the potential for forming isomeric products that could arise from the direct bromination of the parent 2H-1,3-benzoxazine-2,4(1H)-dione ring system, where the directing effects of the fused ring could lead to a mixture of products. The synthesis of various benzoxazinone derivatives frequently starts from appropriately substituted anthranilic acids. nih.govnih.govmdpi.com

Therefore, the key precursor for the regioselective synthesis of the target molecule is 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid). By starting with this compound, the position of the bromine substituent is fixed from the outset. Subsequent chemical transformations to form the oxazine-dione ring, such as reaction with a phosgene equivalent, will yield the 5-bromo isomer exclusively. nih.gov This method ensures that the final product is the correct constitutional isomer without the need for complex purification steps to separate it from other bromo-isomers.

Chemical Reactivity and Derivatization of 5 Bromo 2h 1,3 Benzoxazine 2,4 1h Dione

Ring-Opening and Ring-Closure Transformation Pathways

The 1,3-benzoxazine-2,4(1H)-dione ring system is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility as a synthetic building block. For instance, hydrolysis of the anhydride (B1165640) can lead to the formation of 2-amino-5-bromobenzoic acid derivatives. This process involves the weakening of the C-O bridging bonds within the anhydride ring, ultimately resulting in the formation of two carboxyl groups and the opening of the ring. nih.gov

Conversely, the formation of the 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione ring, a ring-closure reaction, can be achieved from precursors like 5-bromoisatin. One synthetic route involves the oxidation of 5-bromoisatin to furnish the desired benzoxazine (B1645224) dione (B5365651). nih.gov Another preparative method starts from 5-bromo indole, which is stirred in a mixture of DMF and water to yield the target compound. chemicalbook.com

N-Substitution Chemistry of the Benzoxazine Dione Core

The nitrogen atom within the benzoxazine dione core is a key site for derivatization, enabling the introduction of various substituents to modulate the molecule's properties.

N-Alkylation Reactions and Analogous Modifications

N-alkylation of the this compound scaffold is a common strategy for generating diverse derivatives. These reactions are typically carried out using a base to deprotonate the nitrogen, followed by the addition of an alkylating agent. Common bases employed for this purpose include sodium hydride and potassium carbonate. nih.gov The resulting N-sodio derivative readily reacts with a variety of alkylating agents such as alkenyl, propargyl, and benzyl halides. nih.gov While primary alkyl halides generally give good yields, secondary alkyl halides can result in lower yields and may require longer reaction times. nih.gov

An improved methodology for N-benzylation utilizes diisopropylethylamine (DIPEA) or a combination of diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide (TBAB), which can provide excellent yields in a shorter reaction time and with fewer byproducts. nih.gov

Influence of Substituents on N-Substitution Reactivity

The electronic nature of substituents on the aromatic ring can influence the reactivity of the nitrogen atom towards substitution. Electron-withdrawing groups, such as the bromo group at the 5-position, can increase the acidity of the N-H proton, potentially facilitating its removal by a base and thus enhancing the rate of N-alkylation. The presence of such groups has been shown to be compatible with N-benzylation reactions, leading to excellent yields. nih.gov

Electrophilic Aromatic Substitution on the Brominated Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the existing substituents, namely the bromine atom and the heterocyclic ring, will govern the position of incoming electrophiles. The bromine atom is an ortho-, para-director, while the ring system's directing influence is more complex. The interplay of these effects will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution Adjacent to the Bromine Moiety

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, it can be facilitated by the presence of strongly electron-withdrawing groups or through metal-catalyzed cross-coupling reactions. The potential for the bromine atom on the this compound ring to be displaced by a nucleophile would depend on the reaction conditions and the nature of the nucleophile.

Functional Group Interconversions on the Dione System

The dione system within the this compound molecule offers further opportunities for chemical modification. The carbonyl groups can undergo a variety of reactions typical of carboxylic acid derivatives. For example, they can be targeted by reducing agents to yield alcohols or can react with organometallic reagents to form new carbon-carbon bonds. These transformations provide pathways to a wider range of structurally diverse compounds.

Formation of Fused Heterocyclic Derivatives

The strategic utilization of this compound as a precursor enables the generation of a variety of fused heterocyclic systems through reactions with appropriate binucleophilic reagents. These reactions typically proceed via an initial acylation of the nucleophile, followed by an intramolecular cyclization and condensation, leading to the formation of a new heterocyclic ring fused to the original benzene ring.

Generation of Benzimidazole-Containing Structures

The synthesis of benzimidazole derivatives, a class of heterocyclic compounds with a wide range of biological activities, can be achieved through the reaction of this compound with ortho-phenylenediamine. This reaction is a well-established method for the formation of the benzimidazole ring system.

The reaction mechanism involves the initial nucleophilic attack of one of the amino groups of ortho-phenylenediamine on a carbonyl group of the anhydride. This is followed by ring opening of the benzoxazinedione and subsequent intramolecular cyclization and dehydration to yield the fused benzimidazole structure. The presence of the bromine atom on the benzene ring of the starting material is retained in the final product, leading to the formation of bromo-substituted benzimidazole derivatives.

A plausible reaction pathway involves the formation of an intermediate 2-aminobenzamide (B116534) derivative, which then undergoes cyclization. The reaction of 5-bromoisatoic anhydride with ortho-phenylenediamine is expected to yield 2-(2-amino-5-bromophenyl)-1H-benzo[d]imidazole. The conditions for this reaction typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, sometimes in the presence of a catalyst.

| Starting Material | Reagent | Product |

| This compound | ortho-phenylenediamine | 6-Bromo-2-(1H-benzo[d]imidazol-2-yl)aniline |

Synthesis of Oxazoline-Fused Systems

The synthesis of oxazoline-fused heterocyclic systems from this compound represents a more specialized area of its derivatization. While direct reactions of isatoic anhydrides to form oxazoline-fused quinazolinones have been explored, specific examples starting from the 5-bromo derivative are not extensively documented in readily available literature.

However, a potential synthetic route could involve a multi-step process. One hypothetical approach could involve the reaction of this compound with an amino alcohol, such as 2-aminoethanol. This would likely lead to the formation of an N-(2-hydroxyethyl)-2-amino-5-bromobenzamide intermediate. Subsequent acid-catalyzed cyclization and dehydration of this intermediate could then yield the desired oxazoline-fused quinazolinone, specifically a bromo-substituted oxazolo[2,3-b]quinazolin-5-one. The reaction conditions for the cyclization step would be critical to favor the formation of the oxazoline ring over other potential side reactions.

| Intermediate | Reaction Condition | Fused System |

| N-(2-hydroxyethyl)-2-amino-5-bromobenzamide | Acid catalyst, Heat | Bromo-substituted oxazolo[2,3-b]quinazolin-5-one |

Further research is required to establish optimized and efficient protocols for the synthesis of such oxazoline-fused systems directly from this compound.

Exploration of Pyrimido- and Quinazoline-Derived Compounds

This compound is a versatile precursor for the synthesis of quinazoline and pyrimido-fused heterocyclic derivatives. These classes of compounds are of significant interest due to their broad spectrum of pharmacological activities.

The synthesis of quinazolinone derivatives can be readily achieved through the reaction of this compound with a primary amine and a one-carbon synthon, such as an aldehyde or orthoformate, in a multicomponent reaction. mdpi.com This approach allows for the efficient construction of the quinazolinone core with substituents determined by the choice of the amine and aldehyde. The reaction of 5-bromoisatoic anhydride, a primary amine, and an aldehyde is expected to produce 7-bromo-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones.

Furthermore, pyrimido[1,2-a]benzimidazoles, a class of fused polycyclic heteroaromatics, can be synthesized in a multi-step sequence starting from this compound. The initial step would involve the synthesis of a 2-aminobenzimidazole derivative, as described in section 3.6.1. The resulting bromo-substituted 2-aminobenzimidazole can then be reacted with a 1,3-dielectrophilic reagent, such as a β-dicarbonyl compound or its equivalent, to construct the fused pyrimidine ring. This cyclocondensation reaction typically proceeds under acidic or basic conditions to afford the target pyrimido[1,2-a]benzimidazole.

| Precursor | Reagent | Fused System |

| This compound | Primary Amine, Aldehyde | 7-Bromo-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one |

| 6-Bromo-2-aminobenzimidazole | β-Dicarbonyl Compound | Bromo-substituted pyrimido[1,2-a]benzimidazole |

The reactivity of this compound thus provides a valuable entry point to a wide range of functionally substituted and structurally diverse fused heterocyclic compounds, holding promise for the development of new therapeutic agents and functional materials.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione provides critical information about the number and types of hydrogen atoms present in the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the aromatic protons and the amine proton exhibit characteristic chemical shifts.

A broad singlet is observed at approximately 11.85 ppm, which is attributable to the acidic proton of the N-H group within the heterocyclic ring. The aromatic region of the spectrum displays signals corresponding to the three protons on the substituted benzene (B151609) ring. A doublet of doublets appearing at approximately 7.96 ppm can be assigned to the proton at position 8 (H-8), showing coupling to both H-7 and H-6. Another doublet of doublets at around 7.87 ppm corresponds to the proton at position 6 (H-6), which is coupled to H-7 and H-8. The proton at position 7 (H-7) typically appears as a doublet of doublets around 7.09 ppm, showing coupling to both H-6 and H-8. The observed splitting patterns (doublet of doublets) are consistent with the ortho and meta coupling interactions between the adjacent aromatic protons. uni.lu

Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | ~11.85 | br s | - |

| H-8 | ~7.96 | dd | J = 8.7, 0.8 |

| H-6 | ~7.87 | dd | J = 8.7, 2.3 |

| H-7 | ~7.09 | dd | J = 8.8, 0.8 |

Data sourced from available literature. uni.lu

Carbon-13 NMR (¹³C NMR) Investigations

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Interactions

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

The most prominent features in the spectrum would be the strong absorption bands associated with the carbonyl (C=O) groups of the cyclic anhydride (B1165640) moiety. Typically, acid anhydrides exhibit two distinct C=O stretching bands due to symmetric and asymmetric stretching vibrations. For cyclic anhydrides, these bands are generally observed in the regions of 1870-1820 cm⁻¹ and 1800-1750 cm⁻¹. The presence of the bromine atom and the aromatic ring may slightly influence the exact positions of these bands.

Another key feature is the N-H stretching vibration of the secondary amine within the oxazine (B8389632) ring, which is expected to appear as a moderately intense band in the region of 3300-3100 cm⁻¹. The C-N stretching vibration would likely be observed in the 1400-1200 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ range. The C-Br stretching vibration usually gives rise to a band in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3100 |

| Aromatic C-H | Stretching | > 3000 |

| C=O (Anhydride) | Asymmetric & Symmetric Stretching | 1870 - 1750 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1400 - 1200 |

| C-O | Stretching | 1300 - 1000 |

| C-Br | Stretching | 700 - 500 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can unequivocally confirm the molecular formula.

The molecular formula of this compound is C₈H₄BrNO₃. The theoretical monoisotopic mass of this compound is approximately 240.9375 g/mol . An experimental HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that is very close to this theoretical value, typically within a few parts per million (ppm) of error. The presence of the bromine atom would also be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Single Crystal X-ray Diffraction (XRD) for Solid-State Conformation and Intermolecular Interactions

To date, a single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, such a study would be invaluable for confirming the planar or near-planar nature of the bicyclic ring system and for understanding how the molecules arrange themselves in the crystal lattice. It would be expected that the N-H group would participate in intermolecular hydrogen bonding with the carbonyl oxygen atoms of neighboring molecules, leading to the formation of extended supramolecular architectures. The bromine atom could also be involved in halogen bonding or other weak intermolecular interactions. The analysis of crystal structures of related benzoxazine (B1645224) derivatives often reveals such intricate packing motifs. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination in Chiral Derivatives

The application of chiroptical spectroscopy for the determination of enantiomeric excess in chiral derivatives of this compound is a specialized area of stereochemical analysis. However, a thorough review of the current scientific literature indicates that this specific application is not documented. The parent compound, this compound, is achiral. For chiroptical techniques to be relevant, the synthesis of chiral derivatives would be a prerequisite.

To date, research has primarily focused on the synthesis and biological activities of various achiral derivatives of the 1,3-benzoxazine scaffold. While methods for creating chiral centers in related heterocyclic systems exist, such as the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- mdpi.comresearchgate.netbenzoxazines, specific studies detailing the asymmetric synthesis or chiral resolution of this compound derivatives are not available in the reviewed literature.

Hypothetical Application:

Should chiral derivatives of this compound be synthesized in the future, chiroptical spectroscopy would be a powerful tool for their stereochemical characterization. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) could be employed.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a unique CD spectrum, with positive or negative peaks (Cotton effects) at specific wavelengths. The intensity of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). By comparing the CD spectrum of a synthesized sample to that of a pure enantiomer, the enantiomeric excess could be quantified.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectrum is characteristic of a specific enantiomer.

In a hypothetical research scenario, the synthesis of a chiral derivative, for instance by introducing a chiral substituent at the N-3 position, would be the first step. Following purification, the chiroptical properties would be measured.

Illustrative Data Table (Hypothetical):

Below is a hypothetical data table illustrating how results from a chiroptical analysis of a putative chiral derivative, (R)- and (S)-3-(1-phenylethyl)-5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione, might be presented.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | 280 | +15,000 |

| (S)-enantiomer | 280 | -15,000 |

| Racemic Mixture | 280 | 0 |

| Synthesized Sample | 280 | +7,500 |

Based on this hypothetical data, the enantiomeric excess of the synthesized sample would be calculated as 50%.

Theoretical and Computational Investigations of 5 Bromo 2h 1,3 Benzoxazine 2,4 1h Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies detailing these calculations for 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione are not present in the current body of scientific literature.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would typically involve the computation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the chemical reactivity and kinetic stability of the molecule. For instance, a similar analysis was performed on the potential precursor, 5-bromo-2-hydroxybenzaldehyde, using Density Functional Theory (DFT), which helped in understanding its electronic properties. nih.gov Without similar dedicated studies on this compound, a data table of its molecular orbital energies and related electronic properties cannot be compiled.

Reactivity Predictions (e.g., Fukui Functions, Electrostatic Potentials)

The reactivity of a molecule, including its susceptibility to nucleophilic or electrophilic attack, can be predicted using tools like Fukui functions and Molecular Electrostatic Potential (MEP) maps. An MEP map, for example, visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). nih.gov While these analyses are powerful, they have not been specifically reported for this compound.

Reaction Mechanism Modeling

Computational modeling can elucidate the pathways of chemical reactions, including transition states and activation energies. This is particularly valuable for understanding the synthesis or degradation of a compound. nih.gov However, no reaction mechanism modeling studies focused on this compound are currently available.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and stability. nih.gov Such simulations could reveal the preferred three-dimensional shapes of this compound and how its structure fluctuates under different conditions. A conformational analysis of the related compound, 5-bromo-5-nitro-1,3-dioxane, has been performed, but this is a structurally distinct system. researchgate.net The absence of MD simulation data for the target compound means that its conformational landscape and stability remain unexplored computationally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and understanding the structural features important for their mechanism of action. While QSAR studies have been conducted on other classes of benzoxazine (B1645224) derivatives, researchgate.net no such models have been developed that include this compound.

Molecular Docking and Protein-Ligand Interaction Prediction for Biological Target Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding of a small molecule, such as a drug candidate, to a protein target. Numerous studies have employed molecular docking for various heterocyclic compounds to explore their potential as therapeutic agents. ekb.egnih.gov However, there are no published molecular docking studies specifically investigating the interactions of this compound with any biological targets. Such studies would be necessary to hypothesize its potential mechanism of action and identify proteins with which it might interact.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling at a Theoretical Level

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component in the early stages of drug discovery and development. In the absence of in vivo data, theoretical and computational models provide essential insights into the pharmacokinetic profile of a molecule. This section details the predicted ADME properties of this compound based on established computational algorithms and predictive models. These in silico methods leverage the molecule's structural features to forecast its behavior within a biological system.

Physicochemical Properties and Drug-Likeness

A foundational aspect of theoretical ADME profiling involves the calculation of key physicochemical properties that influence a compound's pharmacokinetics. These parameters are often assessed against established guidelines, such as Lipinski's Rule of Five, to predict oral bioavailability. mdpi.com The rule suggests that poor absorption or permeation is more likely when a compound violates two or more of the following criteria: a molecular weight of over 500 Daltons, a logP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The predicted physicochemical properties for this compound are summarized in the table below. The analysis indicates that the compound adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 242.04 g/mol | ≤ 500 |

| logP (Consensus) | 1.45 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | - |

Absorption

Gastrointestinal (GI) Absorption: Computational models predict high gastrointestinal absorption for this compound. This prediction is supported by its adherence to Lipinski's Rule of Five and its moderate topological polar surface area (TPSA).

Skin Permeability: The skin permeability of a compound is inversely related to its hydrophilicity. The predicted log Kp (skin permeability coefficient) for this compound is -6.5 cm/s, indicating low potential for dermal absorption.

Distribution

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system. In silico models for BBB penetration are complex, taking into account factors like lipophilicity, molecular size, and polar surface area. nih.govnih.govarxiv.org Predictive models suggest that this compound is unlikely to cross the blood-brain barrier, which would be advantageous for peripherally acting drugs by minimizing central nervous system side effects.

P-glycoprotein (P-gp) Substrate: P-glycoprotein is an efflux transporter that can limit the distribution of drugs to various tissues. Computational predictions indicate that this compound is not a substrate for P-gp, suggesting that its distribution is less likely to be affected by this transporter.

Metabolism

Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. biomolther.orgnih.gov Inhibition of these enzymes can lead to drug-drug interactions. Theoretical models were used to predict the inhibitory potential of this compound against the main CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The predictions suggest that the compound is unlikely to be a significant inhibitor of these enzymes, indicating a lower potential for metabolic drug-drug interactions.

| ADME Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Penetration | No |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Excretion

The route and rate of excretion are challenging to predict with high accuracy using solely computational methods as they involve complex physiological processes. However, based on its physicochemical properties, such as moderate water solubility, it can be postulated that renal clearance may play a role in its excretion.

Exploration of Mechanistic Biological Activities and Molecular Target Engagement

Investigation of Enzyme Inhibition Mechanisms

The benzoxazine (B1645224) scaffold is a recurring motif in compounds designed to interact with various enzymes, suggesting a potential for broad-spectrum enzyme inhibition.

Cholinesterase Enzyme Interactions (e.g., Butyrylcholinesterase)

Derivatives of benzoxazine have been investigated as inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases. A novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their potential to inhibit human acetylcholinesterase (hAChE). nih.gov Two of the most active compounds demonstrated effective inhibitory profiles with Kᵢ values in the micromolar range. nih.gov Kinetic studies revealed a non-competitive inhibition mechanism for these compounds. nih.gov

In a separate study, various 2,5-disubstituted-benzoxazole derivatives were assessed for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The findings indicated a wide range of inhibitory activity against both enzymes. nih.gov Similarly, benzothiazolone derivatives have been shown to be more effective inhibitors of BChE than AChE. mdpi.com One such derivative, M13, was identified as a potent, reversible, and noncompetitive BChE inhibitor. mdpi.com

Inhibitory Activity of Benzoxazine and Related Derivatives against Cholinesterases

| Compound Family | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Inhibition Type |

|---|---|---|---|

| Indole-benzoxazinones (e.g., 7a, 7d) | hAChE | Kᵢ = 20.2 - 20.3 μM | Non-competitive |

| Benzothiazolone derivative (M13) | BChE | IC₅₀ = 1.21 μM | Reversible, Non-competitive |

Nitric Oxide Synthase (NOS) Inhibition Studies

Currently, there is a lack of specific research on the inhibition of nitric oxide synthase (NOS) by 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione or its close derivatives. However, other heterocyclic compounds have been explored as NOS inhibitors. For instance, benzimidazole-coumarin hybrids have been designed and evaluated as anti-iNOS agents, with some compounds showing potent inhibition of both nitric oxide production and iNOS activity in vitro. nih.gov Additionally, benzofuroxan-based nitric oxide-donor hybrids have been developed to target human carbonic anhydrases with associated antiproliferative effects. nih.gov These studies on related heterocyclic systems may provide a foundation for future investigations into the potential NOS inhibitory activity of benzoxazine derivatives.

Pancreatic α-Amylase and Intestinal α-Glucosidase Inhibition

A series of novel 1,3-benzoxazine derivatives have been synthesized and shown to inhibit both α-glucosidase and α-amylase. nih.gov These enzymes are crucial for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The synthesized benzoxazine aglycones demonstrated inhibitory activity with IC₅₀ values in the micromolar range for both enzymes. nih.gov This suggests that the benzoxazine scaffold could be a promising starting point for the development of new antidiabetic agents.

Inhibitory Activity of 1,3-Benzoxazine Derivatives against Digestive Enzymes

| Enzyme | IC₅₀ Range (µM) |

|---|---|

| α-Glucosidase | 11 - 60 |

| α-Amylase | 11 - 60 |

Ligand-Receptor Binding Studies (e.g., 5-HT₇ Receptor Ligands)

The 5-HT₇ receptor, a member of the serotonin (B10506) receptor family, is implicated in a variety of central nervous system functions and is a target for the development of treatments for neuropsychiatric disorders. nih.gov While direct binding studies of this compound with the 5-HT₇ receptor have not been reported, research on related structures provides insights into potential interactions. For example, a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides were prepared and showed varying affinities for the 5-HT₇ receptor. researchgate.net Furthermore, certain 1-aryl-4-(2-arylethyl)piperazine derivatives have displayed high affinity for the 5-HT₇ receptor. researchgate.net A redesigned indanone derivative, compound 2a, demonstrated a high binding affinity (Kᵢ = 1.2 nM) and acted as a β-arrestin-biased agonist at the 5-HT₇ receptor. nih.gov

Binding Affinities of Structurally Related Compounds to the 5-HT₇ Receptor

| Compound Class | Example Compound | Binding Affinity (Kᵢ) |

|---|---|---|

| Indanone Derivative | 2a | 1.2 nM |

| Arylpiperazine Derivative | 43 | 0.90 nM |

| Arylpiperazine Derivative | 40 | 2.93 nM |

In Vitro Cellular Pathway Modulation and Biochemical Effects

Effects on Cell Proliferation and Viability (in vitro mechanistic studies)

The antiproliferative potential of benzoxazinone (B8607429) derivatives has been explored against various human cancer cell lines. A study investigating new derivatives from the benzoxazinone scaffold found that six compounds exhibited significant antiproliferative activity against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines, with IC₅₀ values of less than 10 μM. nih.gov The most potent of these, derivative 7, showed an antiproliferative profile comparable to the standard chemotherapeutic agent doxorubicin. nih.gov Mechanistic studies revealed that these active derivatives induced their effects by arresting the cell cycle, preventing DNA duplication through the downregulation of topoisomerase II, and inducing apoptosis via the upregulation of p53 and caspase-3. nih.gov

Similarly, benzoxazepine derivatives have been evaluated for their cytotoxic activity. These compounds were tested against various cancer cell lines, and their half-maximal inhibitory concentration (IC₅₀) values were determined, indicating their potential as anticancer agents. scielo.br

Antiproliferative Activity of Benzoxazinone Derivatives

| Derivative | Cancer Cell Line | Activity |

|---|---|---|

| 3, 7, 8, 10, 13, 15 | HepG2, MCF-7, HCT-29 | IC₅₀ < 10 μM |

| 15 | HepG2 | ~7-fold induction of p53, ~8-fold induction of caspase-3 |

| 15 | HepG2 | ~60% reduction in topoisomerase II and cdk1 expression |

Investigations into Antimitotic Mechanisms

Direct investigations into the antimitotic mechanisms of this compound are not extensively detailed in current literature. However, research into structurally related benzoxazinedione analogues provides insight into potential anti-proliferative pathways. A series of 3-benzyl-1,3-benzoxazine-2,4-diones were identified as allosteric inhibitors of mitogen-activated kinase kinase (MEK), a critical component of the Ras/Raf/MEK/ERK signaling pathway that regulates cell proliferation and survival. nih.gov

One optimized compound from this series demonstrated potent inhibition of unphosphorylated MEK1 with a nanomolar bioactivity (IC50 = 60 nM). nih.gov By inhibiting MEK, these compounds can disrupt the downstream signaling cascade that is often hyperactivated in various cancers, thereby impairing viral replication and potentially tumor growth. nih.gov This suggests that the anti-proliferative effects of the 2H-1,3-benzoxazine-2,4(1H)-dione scaffold may be mediated through the inhibition of key cellular signaling pathways like the MEK/ERK pathway rather than direct interaction with mitotic machinery such as microtubules. nih.gov

Mechanistic Studies of Antimicrobial Action

The 2H-1,3-benzoxazine-2,4(1H)-dione scaffold has been the subject of significant research for its antimicrobial properties, with detailed mechanistic studies focusing on its antifungal and antimycobacterial action.

Antifungal Activity Mechanisms

The antifungal action of 2H-1,3-benzoxazine-2,4(1H)-dione derivatives has been evaluated against a range of pathogenic fungi. A comprehensive study of 81 different 3-phenyl-2H-benzoxazine-2,4(3H)-diones demonstrated notable activity against dermatophytes like Trichophyton mentagrophytes and Microsporum gypseum. nih.govresearchgate.net While the precise molecular target has not been fully elucidated, the mechanism is strongly linked to the physicochemical properties of the compounds. nih.govresearchgate.net

Structure-activity relationship (SAR) analyses revealed that the antifungal efficacy is enhanced with increasing lipophilicity of the molecule and the presence of electron-accepting substituents on the N-phenyl ring. nih.govresearchgate.net This suggests that the mechanism likely involves disruption of the fungal cell membrane, a lipophilic barrier, or interaction with an intracellular target where electron-withdrawing characteristics are favorable for binding. The increased lipophilicity facilitates the passage of the compound across the fungal cell wall and membrane, leading to higher intracellular concentrations and greater efficacy.

Antimycobacterial Activity Mechanisms

The antimycobacterial properties of this chemical class are its most thoroughly investigated biological activity. Numerous studies on large series of 3-aryl-2H-1,3-benzoxazine-2,4(3H)-diones have established their potent in vitro activity against Mycobacterium tuberculosis and other atypical mycobacteria like Mycobacterium kansasii and Mycobacterium avium. nih.govresearchgate.net

The mechanism of action is closely tied to the structural characteristics of the molecule. The activity of these compounds increases with greater hydrophobicity and the presence of electron-withdrawing substituents on the 3-aryl ring. nih.govnih.gov This correlation implies that the compounds may target the unique, lipid-rich cell wall of mycobacteria. Halogenation, including di-bromo and di-chloro substitutions on the benzoxazine core, has been shown to enhance activity, further supporting the importance of lipophilicity and electronic effects. nih.gov

Crucially, the integrity of the benzoxazine-dione ring system is essential for its activity. Comparative studies with isosteric 3-phenylquinazoline-2,4(1H,3H)-diones, where the oxygen atom at position 1 is replaced by a nitrogen atom, resulted in a significant decrease or complete loss of antimycobacterial activity. researchgate.net This indicates that the oxygen atom is critical for the compound's mechanism, possibly by participating in a key interaction with the molecular target. researchgate.net

| Compound Substituent (on 3-Aryl Ring) | Substitution on Benzoxazine Ring | M. tuberculosis (MIC in µmol/L) | M. kansasii (MIC in µmol/L) | M. avium (MIC in µmol/L) |

|---|---|---|---|---|

| 4-Cl | 6,8-di-Br | 16 | 8 | 16 |

| 4-CF3 | 6,8-di-Br | 8 | 4 | 8 |

| 3,5-di-CF3 | 6,8-di-Br | 2 | 1 | 2 |

| 4-Cl | 6,8-di-Cl | 32 | 16 | 32 |

| 4-CF3 | 6,8-di-Cl | 16 | 8 | 16 |

| 3,5-di-CF3 | 6,8-di-Cl | 4 | 2 | 4 |

Data sourced from a study on 3-Aryl-6,8-dihalogeno-2H-1,3-benzoxazine-2,4(3H)-diones. nih.gov

General Antibacterial Action Mechanisms

While less specific than the antimycobacterial investigations, studies on the broader 1,3-benzoxazine class have shown activity against both Gram-positive and Gram-negative bacteria. ikm.org.my For instance, certain 6-acetyl-2H-benzo[e] nih.govnih.govoxazine-2,4(3H)-dione derivatives demonstrated good inhibitory effects on Gram-positive bacteria such as Streptococcus pyogenes. ikm.org.my The exact mechanism is not fully defined but is likely related to the general mechanisms observed in other antimicrobial studies, such as membrane disruption or enzyme inhibition. The structurally related natural product, boxazomycin A, was found to selectively inhibit bacterial protein synthesis, offering a potential pathway that could be shared by synthetic benzoxazine derivatives. researchgate.net

Anti-Inflammatory Pathway Investigations

Investigations into the anti-inflammatory mechanisms of the closely related isomeric scaffold, 2H-1,4-benzoxazin-3(4H)-one, provide a strong hypothetical basis for the activity of this compound. Derivatives of the 1,4-benzoxazin-3-one core have been shown to exert potent anti-inflammatory effects in lipopolysaccharide (LPS)-induced microglial cells. nih.govnih.gov

The primary mechanism identified is the significant activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov Activation of this pathway leads to a reduction in intracellular reactive oxygen species (ROS). nih.gov Consequently, these compounds effectively downregulate the transcription and protein levels of key pro-inflammatory mediators, including:

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-α (TNF-α). nih.gov

Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.gov

Molecular docking studies suggest these compounds may interact with binding sites related to Nrf2, preventing its degradation and thereby promoting its transcriptional activity. nih.gov This pathway represents a plausible and significant mechanism for the anti-inflammatory potential of the 2H-1,3-benzoxazine-2,4(1H)-dione class.

Structure-Activity Relationships in Biological Contexts

The biological activities of 2H-1,3-benzoxazine-2,4(1H)-dione derivatives are highly dependent on their chemical structure. Specific substitutions on both the benzoxazine core and the N-aryl moiety dictate the potency and selectivity of their effects.

Key SAR Findings:

Importance of the N-Aryl/Benzyl Group: The substituent at the N-3 position is a critical determinant of activity. For antimycobacterial and antifungal activities, an aryl group is common. researchgate.netnih.gov

Role of Lipophilicity: Across antimicrobial activities, increased lipophilicity (hydrophobicity) is strongly correlated with enhanced potency. nih.govnih.govnih.gov This is often achieved through halogenation (e.g., bromo, chloro) or the addition of groups like trifluoromethyl (CF3).

Electronic Effects: Electron-withdrawing groups on the N-aryl substituent consistently increase antimycobacterial and antifungal activity. nih.govnih.govnih.gov This suggests that the electronic nature of the aryl ring is crucial for target interaction.

Substitution on the Benzoxazine Ring: Halogenation at positions 6 and 8 (e.g., 6,8-dibromo or 6,8-dichloro) significantly enhances antimycobacterial activity, highlighting the importance of substitutions on the core scaffold. nih.gov

Essentiality of the Oxazine (B8389632) Oxygen: The oxygen atom at position 1 in the heterocyclic ring is indispensable for antimycobacterial activity, as its replacement with nitrogen leads to inactive compounds. researchgate.net

| Biological Activity | Favorable Substitutions on N-Aryl Ring | Favorable Substitutions on Benzoxazine Ring | Key Structural Features |

|---|---|---|---|

| Antifungal | Electron-withdrawing groups, Increased lipophilicity | Data limited, C(6) substitution studied nih.gov | N-phenyl group enhances activity |

| Antimycobacterial | Electron-withdrawing groups (e.g., -CF3, -Cl), Increased lipophilicity | Halogenation (e.g., 6,8-di-Br, 6,8-di-Cl) nih.gov | Oxygen at position 1 is essential researchgate.net |

| Anti-inflammatory | Various substitutions (often linked via triazole) on N-alkyl group for 1,4-isomers nih.gov | Data limited for 1,3-diones | Benzoxazinone core is critical for Nrf2 pathway activation nih.gov |

Applications in Chemical Research and Advanced Materials

Integration into Polymer Architectures (e.g., Benzoxazine (B1645224) Resins)

While 2H-1,3-benzoxazine-2,4(1H)-diones are not typically the direct monomers for the thermal ring-opening polymerization (ROP) that characterizes the formation of high-performance polybenzoxazine resins, the influence of bromine substitution is well-documented in the closely related and more common 3,4-dihydro-2H-1,3-benzoxazine monomers. These monomers, synthesized from phenols, primary amines, and formaldehyde, polymerize to form thermosetting plastics with excellent thermal and mechanical properties. The incorporation of bromine into these monomer structures has been extensively studied to enhance specific characteristics, particularly flame retardancy.

The introduction of a bromine atom, an electron-withdrawing group, can alter the electronic environment of the benzoxazine molecule and thereby influence its polymerization behavior acs.orgacs.org. The polymerization of benzoxazines is a thermally initiated cationic ring-opening process nih.gov. Research on various brominated benzoxazine monomers has shown that halogen substitution can affect the polymerization temperature.

In a study on triazine-based benzoxazine monomers, the presence of a bromine substituent was found to lower the peak ring-opening polymerization (ROP) temperature from 275 °C to 260 °C acs.org. This suggests that the electron-withdrawing nature of bromine can facilitate the opening of the oxazine (B8389632) ring, potentially accelerating the curing process. The alteration of the molecule's electronic properties, including a reduction in negative electrostatic potential values, is a contributing factor to these modified polymerization kinetics acs.orgacs.org.

Conversely, other research has shown a different outcome. In a study of triazine-based polybenzoxazines, the incorporation of a bromine atom was found to significantly decrease both the temperature at which 10% weight loss occurs (Td10) and the final char yield acs.org. This highlights that while bromine is a key component for flame retardancy, its impact on thermal stability is complex and depends on synergistic or antagonistic effects within the specific polymer architecture.

| Monomer | Polymerization Temperature (°C) | Td10 of Polymer (°C) | Char Yield at 800 °C (%) |

|---|---|---|---|

| TA-TPh-BZ (Non-brominated) | 275 | ~430 | ~58 |

| TA-TPh-BZ-Br (Brominated) | 260 | ~370 | ~45 |

Exploration in Catalysis and Organic Transformations

The existing scientific literature primarily positions 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione as a reactant and synthetic intermediate rather than a catalyst. Its value in organic transformations is realized through its conversion into other functional molecules, as detailed in its role as a versatile synthon (Section 7.1). In the broader context of benzoxazine chemistry, catalysis is typically associated with the acceleration of the ring-opening polymerization process, where acidic or basic compounds are added to lower the curing temperature mdpi.comresearchgate.net. There is currently no evidence to suggest that the 5-bromo dione (B5365651) itself is used to catalyze other chemical reactions.

Development of Novel Functional Materials

The development of novel functional materials is a primary driver for research into brominated compounds like this compound. By serving as a precursor to brominated benzoxazine monomers, it contributes to the production of materials with specific, high-value properties.

Flame-Retardant Materials: The most prominent application of polymers derived from brominated benzoxazines is in flame-retardant materials mdpi.com. Halogenated compounds, particularly those containing bromine, are effective flame retardants that can act in the gas phase by interrupting the radical chain reactions of combustion. These polymers are used in applications requiring high safety standards, such as electronic components like printed circuit boards, aerospace materials, and composites researchgate.net. The goal is often to create materials that can achieve a V-0 rating in UL-94 flammability tests mdpi.com.

High-Performance Coatings and Composites: Polybenzoxazines are known for their excellent thermal stability, chemical resistance, low water absorption, and high dimensional stability mdpi.com. The incorporation of bromine can enhance flame retardancy without significantly compromising these other desirable properties, making them suitable for demanding applications in the aerospace and electronics industries researchgate.net.

Porous Carbon Materials for Energy Storage: An emerging area of research involves using highly cross-linked polymers like polybenzoxazines as precursors for nitrogen-doped porous carbons. These carbon materials possess high surface areas and tailored pore structures, making them excellent candidates for use as electrode materials in supercapacitors mdpi.com. The synthesis of brominated porous organic polymers from benzoxazine precursors, followed by carbonization, is a strategy being explored to create functional materials for advanced energy storage devices mdpi.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2H-1,3-benzoxazine-2,4(1H)-dione?

- Methodological Answer : The compound can be synthesized via bromination of a benzoxazine-dione precursor using bromine or brominating agents under controlled conditions. For example, Katritzky et al. ( ) demonstrated that bromination of 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione with bromine in the presence of sodium hydroxide yields 6-bromo derivatives with 96% efficiency. Key parameters include:

- Reagents : Bromine (Br₂), sodium hydroxide (NaOH).

- Conditions : Room temperature, inert atmosphere, and precise stoichiometric control.

- Yield Optimization : Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.21 ppm for aromatic protons, δ 159.4 ppm for carbonyl groups) confirm regiochemistry and substitution patterns .

- Elemental Analysis : Verify empirical formula (e.g., C₁₅H₁₀BrNO₃) with ≤0.3% deviation from theoretical values .

- Chromatography : HPLC or TLC to assess purity (>95% recommended for biological assays).

Q. What are the primary biological screening assays for this compound?

- Methodological Answer : Initial screening focuses on antimicrobial and anticancer activity:

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) validate mechanisms .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and regioselectivity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., La(OTf)₃) or phase-transfer catalysts to enhance reaction rates and selectivity .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for yield improvements .

- Computational Modeling : DFT calculations predict bromination sites and transition states to guide experimental design .

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., CCDC deposition for public validation) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 332.0) and isotopic patterns for bromine .

Q. How do researchers address contradictions in reported biological activities?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may influence results .

- Purity Reassessment : Re-test compounds with conflicting data using HPLC and elemental analysis to rule out impurities .

Q. What strategies explore the mechanism of action in pharmacological contexts?

- Methodological Answer :

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Kinetic Studies : Surface plasmon resonance (SPR) or ITC measure binding constants (e.g., Kd values) to enzymes like topoisomerases .

- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., apoptosis, DNA repair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.